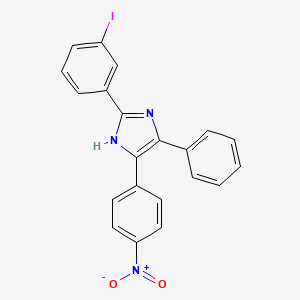
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of iodine, nitro, and phenyl groups attached to the imidazole ring, making it a molecule of interest in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of benzil, ammonium acetate, and an aromatic aldehyde under reflux conditions.
Introduction of the iodine group: The iodination of the phenyl ring can be performed using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Nitration of the phenyl ring: The nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution reactions: The iodine and nitro groups can participate in nucleophilic and electrophilic substitution reactions.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation reactions: The phenyl groups can be oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Amino derivatives: From the reduction of the nitro group.
Halogenated derivatives: From substitution reactions involving the iodine group.
Oxidized products: From the oxidation of the phenyl rings.
Scientific Research Applications
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the iodine group can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the iodine and nitro groups, making it less reactive in certain types of chemical reactions.
2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole:
2-(3-iodophenyl)-4,5-diphenyl-1H-imidazole: Contains an iodine group but lacks the nitro group, influencing its chemical behavior and biological activity.
Uniqueness
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse applications in research and industry. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields.
Properties
IUPAC Name |
2-(3-iodophenyl)-5-(4-nitrophenyl)-4-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14IN3O2/c22-17-8-4-7-16(13-17)21-23-19(14-5-2-1-3-6-14)20(24-21)15-9-11-18(12-10-15)25(26)27/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCGZWIWZSUERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)I)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
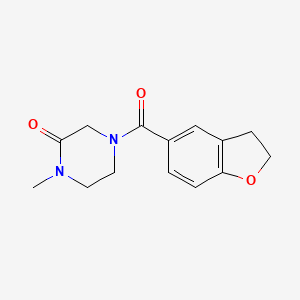
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4897640.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide](/img/structure/B4897644.png)
![Diethyl 5-({[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4897646.png)
![1-(3-Chlorophenyl)-6-hydroxy-5-[(4-methoxyphenyl)methyliminomethyl]pyrimidine-2,4-dione](/img/structure/B4897650.png)

![ethyl 7-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B4897661.png)
![(2-Methoxyphenyl)-[4-(3,6,7-trimethyl-1-benzofuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B4897676.png)
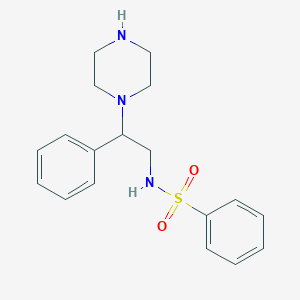
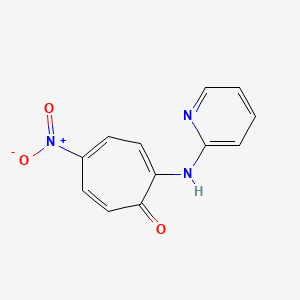
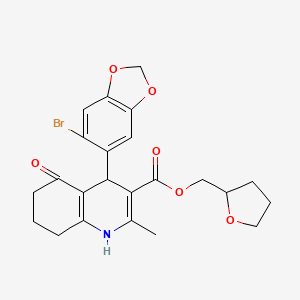
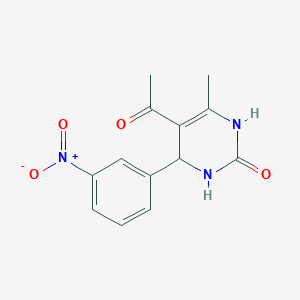
![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)
![1-(3,4-Dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4897731.png)
